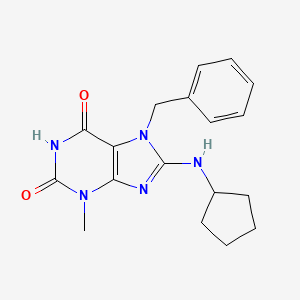
7-benzyl-8-(cyclopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-benzyl-8-(cyclopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-benzyl-8-(cyclopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family, characterized by its unique structure featuring a benzyl group and a cyclopentylamino substituent. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of specific protein kinases involved in cancer progression.
- Molecular Formula : C16H20N4O2
- Molecular Weight : 304.36 g/mol
The primary biological activity of this compound revolves around its ability to inhibit certain protein kinases. Notably, it targets the ATP-binding sites of kinases such as Abelson tyrosine kinase (Abl) and Bcr-Abl fusion proteins, which are implicated in various malignancies. The inhibition of these kinases can disrupt signaling pathways that promote tumor growth and survival.
Inhibition of Kinase Activity
Studies have demonstrated that this compound effectively binds to protein kinases. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to quantify binding affinities and elucidate the mechanisms of action at a molecular level.
Table 1: Comparison of Kinase Inhibition Potency
| Compound Name | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Bcr-Abl | 0.5 | |
| Imatinib | Bcr-Abl | 0.01 | |
| Dasatinib | Bcr-Abl | 0.03 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on various cancer cell lines.
- Method : Treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed in K562 (chronic myeloid leukemia) and PC3 (prostate cancer) cell lines at concentrations above 1 µM.
-
In Vivo Studies :
- Objective : To assess the efficacy in animal models.
- Method : Administration in mice bearing xenograft tumors.
- Results : Tumor growth was significantly inhibited compared to control groups, indicating potential for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The presence of both benzyl and cyclopentyl groups enhances selectivity and potency as a kinase inhibitor compared to structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 8-Bromo-3-methylxanthine | Brominated purine derivative | Moderate kinase inhibition |
| Linagliptin | Different aromatic system | DPP-IV inhibitor |
| Theophylline | Methylated xanthine derivative | Bronchodilator effects |
Eigenschaften
IUPAC Name |
7-benzyl-8-(cyclopentylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-22-15-14(16(24)21-18(22)25)23(11-12-7-3-2-4-8-12)17(20-15)19-13-9-5-6-10-13/h2-4,7-8,13H,5-6,9-11H2,1H3,(H,19,20)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIQCNQDVSAIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













